Sodium quinoline-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium quinoline-5-sulfinate: is an organosulfur compound that features a quinoline ring substituted with a sulfonate group at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium quinoline-5-sulfinate can be synthesized through the sulfonylation of quinoline derivatives. One common method involves the reaction of quinoline N-oxides with sodium sulfinates via a dual radical coupling process. This reaction is typically carried out under metal-free and reductant-free conditions, making it environmentally friendly .
Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonylation reactions using readily available quinoline derivatives and sodium sulfinates. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Sodium quinoline-5-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Sodium quinoline-5-sulfinate is used as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as pharmacologically active compounds. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique reactivity profile allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of sodium quinoline-5-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical structure and properties. This reactivity is mediated through radical pathways, where this compound generates sulfonyl radicals that participate in various chemical reactions .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium quinoline-5-sulfinate is unique due to the presence of the quinoline ring, which imparts distinct electronic and steric properties compared to other sodium sulfinates. This uniqueness allows it to participate in specific reactions that other sulfinates may not readily undergo .
Conclusion
This compound is a versatile and valuable compound in various fields of science and industry. Its unique structural features and reactivity make it a key player in the synthesis of complex molecules and the development of new materials.
Properties
Molecular Formula |
C9H6NNaO2S |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
sodium;quinoline-5-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)9-5-1-4-8-7(9)3-2-6-10-8;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI Key |
MTSYDOMTFXGDQH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.